Prop-2-EN-1-YL non-3-enoate
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Overview
Description
Prop-2-EN-1-YL non-3-enoate is an organic compound characterized by its unique structure, which includes both an alkene and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-EN-1-YL non-3-enoate can be synthesized through the esterification of non-3-enoic acid with prop-2-en-1-ol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of azeotropic distillation can also be employed to remove water during the esterification process, ensuring a higher purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Prop-2-EN-1-YL non-3-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The alkene group can participate in electrophilic addition reactions, while the ester group can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) can be used for electrophilic addition to the alkene group.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated alkanes or alkenes.
Scientific Research Applications
Prop-2-EN-1-YL non-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through various reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of Prop-2-EN-1-YL non-3-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The alkene group can interact with enzymes or other proteins, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl non-3-enoate: Similar structure but with an alkyne group instead of an alkene.
Prop-2-en-1-yl phenoxyacetate: Contains a phenoxy group instead of a non-3-enoate group.
Uniqueness
Prop-2-EN-1-YL non-3-enoate is unique due to its combination of an alkene and an ester group, which provides a versatile platform for various chemical reactions and applications. Its reactivity and potential for forming complex molecules make it a valuable compound in both research and industrial settings .
Properties
CAS No. |
827340-74-9 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
prop-2-enyl non-3-enoate |
InChI |
InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-12(13)14-11-4-2/h4,8-9H,2-3,5-7,10-11H2,1H3 |
InChI Key |
KCVRLZXTSYOFIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC(=O)OCC=C |
Origin of Product |
United States |
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